(2R)-3-cyclobutyl-2-acetamidopropanoic acid

Description

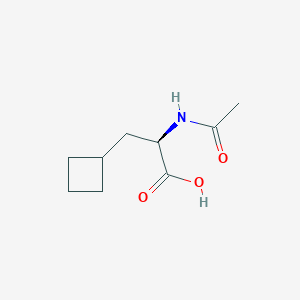

(2R)-3-Cyclobutyl-2-acetamidopropanoic acid (CID 86812214) is a chiral, non-proteinogenic amino acid derivative with the molecular formula C₉H₁₅NO₃ . Its structure features a cyclobutyl group attached to the β-carbon of a propanoic acid backbone and an acetamido substituent at the α-carbon. Key structural attributes include:

- SMILES: CC(=O)NC@HC(=O)O

- InChIKey: DRXDVRLDPPYAFI-MRVPVSSYSA-N

- Stereochemistry: The (2R) configuration confers chirality, critical for interactions in biological systems or synthetic applications.

This compound is marketed as a building block for organic synthesis (e.g., peptide mimetics or enzyme inhibitors) and is commercially available through suppliers like CymitQuimica .

Properties

IUPAC Name |

(2R)-2-acetamido-3-cyclobutylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXDVRLDPPYAFI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-cyclobutyl-2-acetamidopropanoic acid typically involves the following steps:

Acetamidation: The acetamido group is introduced via acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Formation of Propanoic Acid Backbone: This can be achieved through various methods, including the alkylation of glycine equivalents with electrophiles or the cyclization of γ-substituted amino acid derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-Cyclobutyl-2-acetamidopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules with cyclobutyl groups.

Biology: Investigated for its potential role in modulating biological pathways, possibly serving as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-3-cyclobutyl-2-acetamidopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may confer unique binding properties, enhancing the compound’s affinity and specificity for its targets. Pathways involved may include modulation of enzyme activity or receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

Cyclobutyl-Containing Analogs

Key Findings :

- The non-fluorinated cyclobutyl group in the target compound offers simpler synthetic accessibility and lower cost .

Acetamido-Substituted Propanoic Acids

Key Findings :

- Thioether-containing analogs (e.g., ) exhibit distinct reactivity profiles (e.g., oxidation susceptibility) compared to the cyclobutyl group’s stability .

- Aromatic substituents (e.g., phenyl in ) may improve binding to hydrophobic enzyme pockets but reduce water solubility relative to the cyclobutyl group .

Biological Activity

(2R)-3-Cyclobutyl-2-acetamidopropanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 183.25 g/mol

The compound features a cyclobutyl group, an acetamido group, and a propanoic acid moiety, which contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural components suggest potential inhibition of certain protein kinases, which play crucial roles in cell signaling and cancer progression.

Antitumor Activity

Studies have demonstrated that this compound exhibits antitumor properties. In vitro assays indicate that the compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Neuroprotective Effects

Recent studies have suggested neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammatory markers in vitro. This activity may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies

-

In Vivo Efficacy in Tumor Models :

- A study conducted on xenograft models demonstrated significant tumor size reduction following treatment with this compound. The compound was administered at varying doses, with the highest efficacy observed at 50 mg/kg.

-

Neuroprotection in Animal Models :

- In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a potential therapeutic role in neurodegenerative disorders.

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and any potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.